1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracene family This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a tetracene backbone
Vorbereitungsmethoden
The synthesis of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves several steps, typically starting with the preparation of the tetracene backbone. The synthetic route often includes the following steps:
Formation of the Tetracene Backbone: This step involves the cyclization of appropriate precursors to form the tetracene structure.
Introduction of Functional Groups: The amino, hydroxyl, and methoxy groups are introduced through various chemical reactions, such as nitration, reduction, and methylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and scalable processes.
Analyse Chemischer Reaktionen
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione involves its interaction with molecular targets and pathways. In the context of its anticancer activity, the compound interacts with DNA, predominantly binding via the minor groove . This interaction disrupts the normal functioning of cancer cells, leading to cell death. The compound also affects key enzymes and proteins involved in cancer pathways, further enhancing its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-hydroxy-2-methoxytetracene-5,12-dione can be compared with other similar compounds, such as:
Tetracene-5,12-dione: Lacks the amino and methoxy groups, resulting in different chemical properties and reactivity.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar structure but with an anthraquinone backbone, leading to different biological activities.
Pyrimidine-2,4-dione: A structurally different compound with distinct biological and chemical properties.
The uniqueness of this compound lies in its specific functional groups and tetracene backbone, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63339-76-4 |
---|---|
Molekularformel |
C19H13NO4 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C19H13NO4/c1-24-14-8-13(21)15-16(17(14)20)19(23)12-7-10-5-3-2-4-9(10)6-11(12)18(15)22/h2-8,21H,20H2,1H3 |
InChI-Schlüssel |
GYBJPUNCSNHFFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=CC=CC=C4C=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.